N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a tetrahydrothieno[3,2-c]pyridine core, making it an interesting subject for research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-22(2)15(14-6-4-5-7-16(14)24-3)12-21-19(23)18-10-13-11-20-9-8-17(13)25-18/h4-7,10,15,20H,8-9,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVKQBFWYZJQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(S1)CCNC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrothieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated precursor under basic conditions.
Introduction of the Dimethylamino Group: This step often involves the alkylation of an amine precursor with dimethylamine under controlled conditions.
Attachment of the Methoxyphenyl Group: This is typically done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure the desired reactions proceed efficiently.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dimethylamino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]acrylamide: Shares the dimethylamino group but differs in the core structure.
2-(Dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but with a different functional group and core structure.
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is unique due to its combination of a tetrahydrothieno[3,2-c]pyridine core with a dimethylamino and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
